molecular formula C7H8N4 B091443 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile CAS No. 16341-54-1

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

Cat. No.: B091443
CAS No.: 16341-54-1
M. Wt: 148.17 g/mol
InChI Key: ANGZOXLMUQBFLW-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N4. This compound is a derivative of pyrimidine, featuring amino and methyl substituents at the 2, 4, and 6 positions, respectively, along with a nitrile group at the 5 position. It is known for its applications in various fields, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

The 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon . This property allows it to participate in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules.

Cellular Effects

It has been found to be a potent and selective A1 Antagonist . This suggests that it may have significant effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a potent and selective A1 Antagonist . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile can be synthesized through a three-component reaction involving the condensation of appropriate aldehydes, malononitrile, and guanidine derivatives. This method is efficient and allows for the exploration of various substituents on the pyrimidine ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the reaction of acetonitrile with sodium amide under high pressure and temperature conditions. The crude product is then purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dimethylpyrimidine
  • 2-Amino-4,6-diphenylpyrimidine

Uniqueness

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is unique due to the presence of the nitrile group at the 5 position, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of selective adenosine receptor antagonists .

Properties

IUPAC Name

2-amino-4,6-dimethylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-6(3-8)5(2)11-7(9)10-4/h1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGZOXLMUQBFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550021
Record name 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16341-54-1
Record name 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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